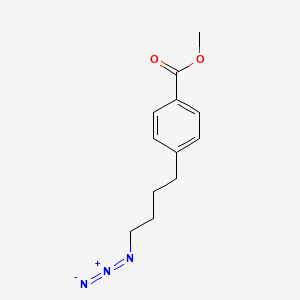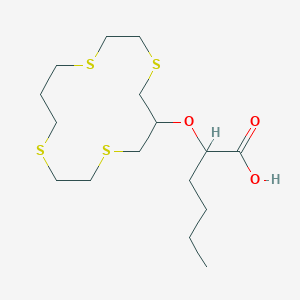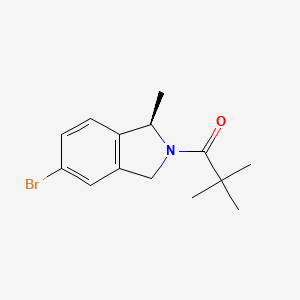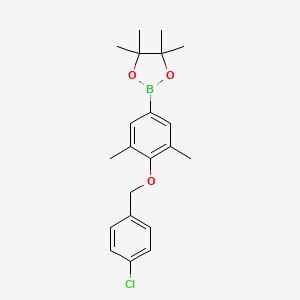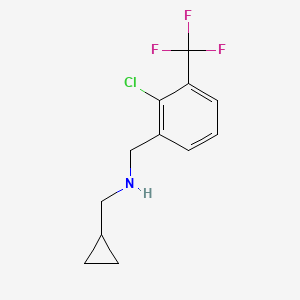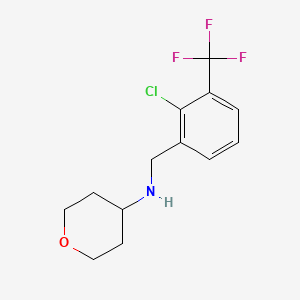
2-Chloro-1-(trifluoromethyl)-3-vinylbenzene
概要
説明
2-Chloro-1-(trifluoromethyl)-3-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(trifluoromethyl)-3-vinylbenzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-(trifluoromethyl)benzene with a suitable vinylating agent under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed Heck coupling reaction, where the vinyl group is introduced to the aromatic ring in the presence of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-Chloro-1-(trifluoromethyl)-3-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or ammonia, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a catalyst or under UV light to facilitate the reaction.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can produce halogenated or hydrogenated products.
科学的研究の応用
2-Chloro-1-(trifluoromethyl)-3-vinylbenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors, to explore its use in drug discovery and development.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Chloro-1-(trifluoromethyl)-3-vinylbenzene involves its interactions with molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present and the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in organic synthesis.
類似化合物との比較
Similar Compounds
2-Chloro-1-(trifluoromethyl)benzene: Lacks the vinyl group, making it less reactive in addition reactions.
1-(Trifluoromethyl)-3-vinylbenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Bromo-1-(trifluoromethyl)-3-vinylbenzene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
2-Chloro-1-(trifluoromethyl)-3-vinylbenzene is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring, along with a vinyl group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, material science, and industrial processes.
特性
IUPAC Name |
2-chloro-1-ethenyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUGEZACXXKSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


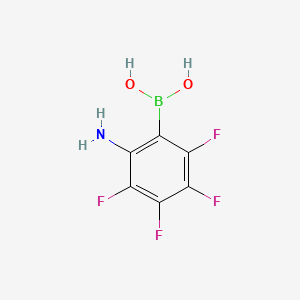
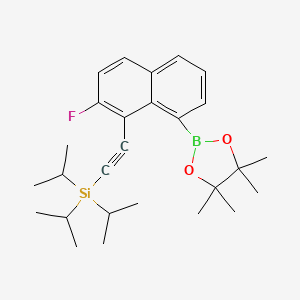

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid](/img/structure/B8231738.png)
![9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate](/img/structure/B8231743.png)
